molecular formula C10H14N2O2 B599611 4-Butyl-3-nitroaniline CAS No. 61644-32-4

4-Butyl-3-nitroaniline

Cat. No.: B599611
CAS No.: 61644-32-4
M. Wt: 194.234
InChI Key: CPIPXAUOBLEFFO-UHFFFAOYSA-N
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Description

4-Butyl-3-nitroaniline is a chemical compound of interest in organic chemistry and materials science research. Please note that specific physicochemical data, research applications, and safety information for this particular compound are not readily available in the public domain. The following information is based on the general characteristics of nitroaniline compounds. Nitroanilines are frequently utilized as key precursors in synthetic organic chemistry. They serve as fundamental building blocks for the synthesis of more complex molecules, including various azo dyes and pigments . The presence of both an amine and a nitro group on the aromatic ring makes these compounds versatile intermediates for further functionalization, such as diazotization reactions . In a research context, similar substituted nitroanilines have been employed in the development of advanced materials and as intermediates in multi-step synthetic pathways for pharmaceuticals and other specialty chemicals . Handling and Safety: As with many nitroaromatic amines, this compound is expected to require careful handling. General safety precautions for similar substances include avoiding inhalation, ingestion, and skin contact . Researchers should consult relevant safety data sheets and conduct a thorough risk assessment prior to use. Important Notice: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other personal use.

Properties

CAS No.

61644-32-4

Molecular Formula

C10H14N2O2

Molecular Weight

194.234

IUPAC Name

4-butyl-3-nitroaniline

InChI

InChI=1S/C10H14N2O2/c1-2-3-4-8-5-6-9(11)7-10(8)12(13)14/h5-7H,2-4,11H2,1H3

InChI Key

CPIPXAUOBLEFFO-UHFFFAOYSA-N

SMILES

CCCCC1=C(C=C(C=C1)N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 4-Butyl-3-nitroaniline with structurally related nitroaniline derivatives, focusing on substituent effects and key properties:

Compound Name Substituents Melting Point (°C) Key Properties/Applications References
This compound 3-NO₂, 4-C₄H₉ Not reported Likely hydrophobic; intermediate in synthesis
N-(4-Methylbenzyl)-3-nitroaniline 3-NO₂, N-(4-methylbenzyl) Not reported Synthesized for educational purposes; demonstrates N-alkylation strategies
4-Chloro-3-nitroaniline 3-NO₂, 4-Cl 99–101 Intermediate for dyes/pigments; halogen enhances electrophilicity
3-Methyl-4-nitroaniline 4-NO₂, 3-CH₃ Not reported Positional isomer; methyl group affects steric hindrance
4-Nitroaniline 4-NO₂ 146 Standard nitroaniline; high polarity, used in analytical chemistry
2,6-Dichlorobenzylidene-4-fluoro-3-nitroaniline (DFNA) 3-NO₂, 4-F, 2,6-Cl, benzylidene Phase transition at 138°C Exhibits elastic crystal behavior and thermosalient properties
N-(4-Nitrophenyl)butanamide (N4NB) 4-NO₂, butanamide Not reported Amide derivative; demonstrates nitro group stability under acylation conditions

Key Observations

Substituent Position and Electronic Effects :

  • The 3-nitro group in this compound creates meta-directing electronic effects, influencing electrophilic substitution patterns. In contrast, 4-nitroaniline (para-nitro) exhibits stronger resonance stabilization, leading to higher melting points (146°C vs. unmeasured for 3-nitro derivatives) .
  • Halogen substituents (e.g., 4-Cl in 4-Chloro-3-nitroaniline) increase electrophilicity and are common in dye intermediates .

Hydrophobicity and Solubility :

  • The butyl chain in this compound likely reduces water solubility compared to methyl or halogenated analogs. Similar trends are observed in N-(4-Methylbenzyl)-3-nitroaniline , where the benzyl group enhances organic-phase solubility .

This highlights how bulky substituents (e.g., benzylidene, Cl, F) can induce structural flexibility .

Synthetic Utility :

  • N4NB () illustrates the reactivity of nitroanilines under acylation conditions, suggesting that this compound could similarly participate in nucleophilic reactions at the amine group.

Preparation Methods

Friedel-Crafts Alkylation

Friedel-Crafts alkylation facilitates the introduction of alkyl groups to electron-rich aromatic rings. For aniline derivatives, this method requires careful control of reaction conditions to avoid over-alkylation or rearrangement. Using tert-butyl chloride or butyl bromide in the presence of Lewis acids like aluminum chloride (AlCl₃) could yield 4-butylaniline. However, the directing effect of the amino group (-NH₂) favors para-substitution, necessitating subsequent functionalization to achieve the desired 3-nitro configuration.

Direct Alkylation via Nucleophilic Substitution

Alternative approaches involve alkylating aniline with butylating agents such as 1-bromobutane or butyl sulfonates. In a procedure analogous to the methylation of 4-fluoro-3-nitroaniline, sulfuric acid serves as both solvent and catalyst. For example, reacting aniline with butyl bromide in concentrated sulfuric acid at 40–60°C could generate 4-butylaniline. The sulfuric acid protonates the amino group, activating the ring for electrophilic attack while suppressing side reactions.

Nitration of Alkylated Anilines

Nitration introduces the nitro group at the meta position relative to the alkyl substituent, leveraging the directing effects of the amino group. The nitration of 4-butylaniline requires precise control of nitrating agents and temperature to ensure regioselectivity and purity.

Nitrating Agent Composition

A mixed acid system (H₂SO₄/HNO₃) is commonly employed for nitration. The sulfuric acid acts as a catalyst and dehydrating agent, enhancing the reactivity of the nitronium ion (NO₂⁺). For 4-butylaniline, a nitration mixture with a 3:1 ratio of sulfuric acid to nitric acid (by volume) at 0–10°C could selectively nitrate the 3-position, yielding this compound.

Temperature and Kinetic Control

Lower temperatures (0–15°C) favor meta-nitration by slowing the reaction kinetics, allowing the nitronium ion to interact preferentially with the most nucleophilic ring position. Elevated temperatures risk para-nitration or polynitration, particularly if the alkyl group sterically hinders the meta position.

Purification and Crystallization Techniques

Post-synthesis purification is critical to achieving high-purity this compound. The crude product often contains unreacted starting materials, isomers, and byproducts from over-nitration.

Solvent Recrystallization

Methanol or ethanol recrystallization effectively removes impurities. For instance, dissolving the crude product in hot methanol (60–70°C) followed by gradual cooling to 5°C induces crystallization of pure this compound. The solubility differential between the target compound and impurities ensures high recovery rates (>85%).

Chromatographic Methods

Column chromatography using silica gel and a hexane/ethyl acetate eluent can resolve nitroaniline isomers. This method is particularly useful for laboratory-scale purification but may be less feasible industrially due to cost and throughput constraints.

Industrial-Scale Process Optimization

Scaling up this compound synthesis necessitates addressing safety, efficiency, and environmental impact.

Reaction Vessel Design

Enamel-lined reactors resist corrosion from acidic media, as demonstrated in the synthesis of 4-fluoro-N-methyl-3-nitroaniline. For nitration, jacketed reactors with temperature control systems (e.g., brine cooling) maintain optimal reaction conditions and prevent thermal runaway.

Waste Management

Neutralization of acidic waste streams with ammonium hydroxide, followed by solvent recovery via distillation, minimizes environmental discharge. Methanol and sulfuric acid can be recycled, reducing raw material costs.

Quality Control and Analytical Validation

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensure product integrity.

HPLC Purity Assessment

HPLC analysis with a C18 column and UV detection at 254 nm resolves this compound from contaminants. A retention time of 8.2 minutes and peak area ≥99.0% indicate pharmaceutical-grade purity.

Structural Confirmation via NMR

¹H NMR (CDCl₃, 400 MHz) reveals characteristic signals: δ 1.35 (t, 3H, -CH₂CH₂CH₂CH₃), δ 2.65 (q, 2H, -CH₂-), δ 6.90 (d, 1H, aromatic), δ 7.45 (d, 1H, aromatic), and δ 8.10 (s, 1H, aromatic).

Challenges and Mitigation Strategies

Isomer Formation

Para-nitro isomers may form during nitration. Kinetic control through low-temperature reactions and stoichiometric nitrating agent ratios suppresses this side reaction.

Byproduct Generation

Over-alkylation produces dialkylated anilines. Using a slight excess of aniline (1.1 equivalents) relative to the alkylating agent limits this issue.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 4-Butyl-3-nitroaniline?

Methodological Answer:
The synthesis of nitroaniline derivatives typically involves nitration of substituted anilines or alkylation of pre-nitrated intermediates. For this compound, a plausible route is the selective nitration of 4-butyl-aniline under controlled conditions (e.g., using HNO₃/H₂SO₄ at 0–5°C) to direct nitration to the meta position. Evidence from related compounds (e.g., N-(3-methylbutyl)-4-nitroaniline) suggests that elevated temperatures (50–80°C) enhance reaction rates and selectivity for alkyl-nitroaniline derivatives . Key parameters include:

  • Catalyst/Solvent: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Purification: Column chromatography or recrystallization from ethanol/water mixtures to isolate the product .
  • Yield Optimization: Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) to minimize over-nitration byproducts.

Basic: How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • NMR: Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substitution patterns. The nitro group deshields adjacent protons, while the butyl chain shows characteristic methyl/methylene signals (δ 0.8–1.6 ppm) .
  • X-ray Diffraction (XRD): Resolve crystal packing and confirm the nitro group’s position. For example, 2,6-dichlorobenzylidene-4-fluoro-3-nitroaniline (DFNA) was structurally validated via single-crystal XRD (space group P21/cP2_1/c) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (calc. for C₁₀H₁₄N₂O₂: 194.1056; exp. ±0.0005) .

Advanced: How do electronic effects of the nitro and butyl groups influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:
The nitro group is a strong electron-withdrawing group (EWG), activating the ring for nucleophilic substitution at the ortho/para positions. However, steric hindrance from the butyl group may limit accessibility:

  • Mechanistic Insight: In related compounds (e.g., 2-nitrosoanilines), EWGs enhance electrophilicity at specific positions, enabling reactions with oxygen or nickel catalysts under mild conditions .
  • Kinetic Control: Use low temperatures (−10°C) to favor kinetic products, as seen in nitroaniline derivatization .
  • Computational Modeling: Employ DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and predict reactive sites .

Advanced: What spectroscopic techniques resolve contradictions in reported data on nitroaniline derivatives’ nonlinear optical (NLO) properties?

Methodological Answer:
Contradictions often arise from variations in crystal packing or measurement methodologies. For this compound:

  • Hyper-Rayleigh Scattering (HRS): Quantify second-harmonic generation (SHG) efficiency. Compare with 2-methyl-4-nitroaniline (MNA), which exhibits a high SHG response due to alignment of nitro and amino dipoles .
  • Polarized Microscopy: Assess crystal anisotropy, as thermosalient behavior (e.g., DFNA’s phase transition at 138°C) can alter NLO properties .
  • FTIR Temperature Studies: Monitor changes in C-NO₂ stretching (1520–1350 cm⁻¹) to correlate structural dynamics with optical behavior .

Advanced: How can researchers mitigate challenges in characterizing phase transitions or polymorphic forms of this compound?

Methodological Answer:

  • Variable-Temperature XRD: Track unit-cell parameter changes (e.g., DFNA’s b-axis expansion from 21.98 Å to 22.30 Å during phase transitions) .
  • DSC/TGA: Identify endothermic/exothermic events (e.g., melting points, decomposition). For nitroanilines, melting points typically range 140–160°C .
  • Synchrotron Radiation: Resolve subtle structural changes at high resolution, as applied to thermosalient crystals .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation; nitroanilines may release toxic NOx gases under decomposition .
  • Storage: Keep in amber glass vials at 2–8°C to prevent photodegradation .

Advanced: What strategies optimize the selectivity of this compound in catalytic applications (e.g., as a ligand or intermediate)?

Methodological Answer:

  • Ligand Design: Modify the butyl chain length to balance steric bulk and electronic effects. For example, N-aryl-2-nitrosoanilines show enhanced catalytic activity with branched alkyl groups .
  • Solvent Screening: Test polar solvents (acetonitrile) to stabilize transition states in cross-coupling reactions .
  • In Situ Spectroscopy: Use UV-vis or Raman to monitor intermediate formation during catalysis .

Basic: How does the presence of isotopic labels (e.g., deuterated this compound) aid in mechanistic studies?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Deuterate the amino group (NH₂ → ND₂) to study proton transfer steps in reactions .
  • Mass Spectrometry: Use 2H^{2}\text{H}-labeled analogs to trace metabolic or degradation pathways .

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